Enhanced Lipophilicity (LogP) vs. Unsubstituted 3-Pyrrolidineacetic Acid
The introduction of the N-isobutyl group onto the pyrrolidine ring of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid results in a substantial increase in calculated lipophilicity compared to the unsubstituted parent compound, 3-pyrrolidineacetic acid. This difference is critical for membrane permeability and pharmacokinetic behavior. The target compound exhibits a predicted logP of 1.439 , whereas the unsubstituted 3-pyrrolidineacetic acid has a significantly lower logP, reported as -0.25 [1].
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 1.439 |
| Comparator Or Baseline | 3-Pyrrolidineacetic acid: LogP = -0.25 |
| Quantified Difference | ΔLogP ≈ +1.69 (over 100-fold increase in partition coefficient) |
| Conditions | In silico prediction using standard computational chemistry methods |
Why This Matters
This increase in lipophilicity can significantly enhance passive membrane permeability and alter tissue distribution, making it a more suitable scaffold for developing CNS-penetrant or orally bioavailable drug candidates where the unsubstituted analog would be ineffective.
- [1] Chemsrc. (S)-2-(pyrrolidin-3-yl)acetic acid | CAS 122442-02-8. Physical and Chemical Properties. View Source
